molecular formula C12H25NO B13523407 n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine

Katalognummer: B13523407
Molekulargewicht: 199.33 g/mol
InChI-Schlüssel: SLFAKEQMURQZFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine is an organic compound with the molecular formula C12H25NO It is a cyclopentyl derivative with a methoxyethyl group and a propan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine typically involves the reaction of cyclopentylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the methoxyethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine can be compared with other similar compounds, such as:

    Cyclopentylmethylamine: Lacks the methoxyethyl group, resulting in different chemical and biological properties.

    Methoxyethylamine: Lacks the cyclopentyl group, leading to variations in reactivity and applications.

    Propan-1-amine: A simpler structure without the cyclopentyl and methoxyethyl groups, used as a basic amine in various reactions.

Eigenschaften

Molekularformel

C12H25NO

Molekulargewicht

199.33 g/mol

IUPAC-Name

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]propan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-9-13-11-12(8-10-14-2)6-4-5-7-12/h13H,3-11H2,1-2H3

InChI-Schlüssel

SLFAKEQMURQZFI-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1(CCCC1)CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.